2-Isopropyl-5-methylhex-4-enyl acetate
Description
Identification and Isolation from Biological Matrices
There are no scientific reports detailing the identification or isolation of 2-Isopropyl-5-methylhex-4-enyl acetate (B1210297) from any biological source.
A thorough review of botanical and phytochemical literature reveals no instance of 2-Isopropyl-5-methylhex-4-enyl acetate being isolated from any plant species or specific plant tissues. In contrast, the structurally similar irregular monoterpene, lavandulyl acetate (2-isopropenyl-5-methylhex-4-enyl acetate), is a known constituent of essential oils from various plants, including those of the Lavandula genus.
There is no scientific evidence to suggest that this compound is produced by any bacteria, fungi, or other microorganisms. Research into microbial volatile organic compounds has not identified this specific acetate.
The compound has not been reported as a pheromone, allomone, or kairomone in insects or other animals. Furthermore, it has not been identified as a metabolite in any animal or human studies.
Elucidation of Biosynthetic Pathways
Given the absence of this compound in nature, no biosynthetic pathways for its formation have been proposed or investigated. The study of terpenoid biosynthesis has identified pathways for a vast array of compounds, but this particular molecule is not among them.
There is no information on the natural precursors or metabolic intermediates that would lead to the formation of this compound. Biosynthetic pathways for irregular monoterpenes like lavandulol (B192245), the precursor to lavandulyl acetate, are known to involve precursors such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), but no such pathway has been suggested for the isopropyl variant.
No enzymes, such as terpene synthases or acetyltransferases, have been identified or characterized that would catalyze the formation of this compound in a biological system.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74912-37-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylhex-4-enyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,10,12H,7-8H2,1-5H3 |
InChI Key |
JMTJOEMOBHPDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C(C)C)COC(=O)C |
Origin of Product |
United States |
Natural Occurrence and Biogenesis of 2 Isopropyl 5 Methylhex 4 Enyl Acetate
Elucidation of Biosynthetic Pathways
Genetic Regulation of Biosynthesis
The production of monoterpenes and their derivatives is tightly controlled at the genetic level, primarily through the regulation of gene expression for key biosynthetic enzymes. academicjournals.org For irregular monoterpenes, the expression of the gene encoding the specific cis-prenyl diphosphate (B83284) synthase, such as lavandulyl diphosphate synthase (LiLPPS), is a critical control point. nih.govnih.gov
The expression of terpene synthase (TPS) genes is often regulated by various transcription factors which can be influenced by developmental cues and environmental stimuli. academicjournals.org Studies on aromatic plants like lavender have shown that the expression of genes involved in the biosynthesis of compounds like linalool (B1675412) and lavandulyl acetate (B1210297) increases during inflorescence development. mdpi.com Furthermore, the expression of acyltransferase genes, responsible for forming acetate esters, can be induced by signaling molecules like methyl jasmonate (MeJA), which is involved in plant defense responses. researchgate.net The coordinated expression of a specific synthase and an acetyltransferase is necessary for the accumulation of monoterpene esters.
Factors Influencing Natural Production and Accumulation
The quantity and chemical profile of secondary metabolites like 2-isopropyl-5-methylhex-4-enyl acetate in plants are not static. They are dynamically influenced by a combination of external environmental factors and internal developmental programs.
Environmental Stimuli and Stress Responses
Environmental conditions play a pivotal role in modulating the production of volatile compounds in plants. Abiotic factors such as temperature, sunlight, water availability, and altitude can significantly alter the yield and composition of essential oils. mdpi.comislandlavender.comrepec.org
Sunlight and Temperature: Adequate sunlight is crucial as it provides the energy for photosynthesis, which fuels the biosynthetic pathways of terpenes. islandlavender.com Temperature fluctuations can also have a significant impact. For instance, in Lavandula angustifolia, warmer days are beneficial for essential oil production, while cooler nights can promote the accumulation of linalyl acetate, enhancing the aroma's quality. islandlavender.com Conversely, extreme heat can cause stress and potentially degrade volatile compounds. islandlavender.com
Water Availability: Mild drought stress has been observed to increase the concentration of essential oils in lavender as a defense mechanism. islandlavender.comrepec.org However, excessive watering is detrimental. islandlavender.com Rainfall patterns can also affect the chemical ratios; for example, rain has been shown to alter the ratio of linalool to linalyl acetate in lavender. mdpi.com
Altitude and Soil: Higher essential oil yields in lavender are often achieved in Mediterranean climates at medium altitudes. researchgate.netmdpi.com Soil composition is also a factor; lean, low-fertility soils are preferred, as nutrient-rich soils may promote vegetative growth at the expense of essential oil production. islandlavender.com
The following table illustrates the documented effects of various environmental stimuli on the chemical composition of lavender essential oil, which serves as a model for understanding how similar factors might influence a compound like this compound.
| Environmental Factor | Plant Species | Observed Effect on Key Compounds | Reference |
|---|---|---|---|
| Drought Stress | Lavandula spp. | Increases concentration of essential oil compounds as a defense mechanism. Can increase 1,8-cineole and linalool content. | mdpi.comislandlavender.com |
| High Sunlight Intensity | Lavandula spp. | Enhances production of linalool and linalyl acetate. | islandlavender.com |
| Temperature Fluctuations | Lavandula spp. | Warm days and cool nights promote accumulation of linalyl acetate. Temperature drops with rain can decrease linalool but increase terpinen-4-ol. | mdpi.comislandlavender.com |
| Rainfall | Lavandula spp. | Affects the ratio between linalool and linalyl acetate. | mdpi.com |
| Altitude | Lavandula spp. | Southern orientation and low altitude can lead to higher linalool and linalyl acetate content. | researchgate.netmdpi.com |
| Severe Heat & Salinity | Lavandula viridis | Increased concentrations of 1,8-cineole and camphor. | repec.org |
Developmental Stages of Producer Organisms
The synthesis and accumulation of secondary metabolites are often linked to specific developmental stages of the plant. nih.gov The production of monoterpenes in many species is highest in newly emerging leaves and declines as the leaf fully expands. nih.gov
In aromatic plants like peppermint and lavender, the composition of essential oils changes significantly during the flowering period. mdpi.comnih.govresearchgate.net The accumulation of essential oils in the flowers of lavandin (a hybrid of lavender) reaches its peak when about 30-60% of the flowers are in bloom, after which it may gradually decrease. researchgate.netresearchgate.net Specifically for compounds like linalool and linalyl acetate, their concentrations are closely tied to the flower's developmental stage, which is a critical factor for determining the optimal harvest time for essential oil production. researchgate.netresearchgate.net This developmental regulation is largely controlled at the transcriptional level, with the expression of key enzyme genes, like linalool synthase, correlating with the accumulation of the final product during flower development. researchgate.net
Geographical and Chemotype Variations
Plant species can exhibit significant variation in their chemical composition based on their geographical origin, a phenomenon that gives rise to different "chemotypes". achs.edunih.gov A chemotype is a chemically distinct entity within a species that produces a different profile of secondary metabolites, often without obvious morphological differences. achs.edu These variations are influenced by both genetic makeup and environmental factors of the specific location. nih.gov
The genus Lavandula provides a clear example of chemotype variation. Studies comparing lavender oils from different regions have revealed distinct chemical profiles:
Lavandula angustifolia from Algeria has been identified as a 1,8-cineole chemotype. umc.edu.dz
In contrast, true lavender (Lavandula angustifolia) grown under other conditions is often characterized by high levels of linalool and linalyl acetate. achs.edu
Other species, like Lavandula stoechas, can be classified as fenchone/camphor chemotypes. umc.edu.dz
A study of wild true lavender across its native range identified four distinct chemotypes from three genetic populations, confirming a strong link between genetic patterns and chemical profiles. nih.gov For example, a chemotype found in southeastern France, rich in linalyl acetate and linalool, is the origin for many currently cultivated French varieties. nih.gov Another French chemotype was notable for high levels of both linalyl and lavandulyl acetates. nih.gov
The table below presents examples of different chemotypes within the Lavandula genus, highlighting the dominant chemical components that vary with species and geographical source.
| Species | Geographical Origin/Variety | Dominant Chemical Components (Chemotype) | Reference |
|---|---|---|---|
| Lavandula angustifolia | Algeria (Batna) | 1,8-Cineole, Camphor | umc.edu.dz |
| Lavandula angustifolia (True Lavender) | General/Commercial | Linalool, Linalyl acetate | achs.edu |
| Lavandula stoechas | Algeria | Fenchone, Camphor | umc.edu.dz |
| Lavandula latifolia (Spike Lavender) | General/Commercial | Linalool, 1,8-Cineole, Camphor | achs.edu |
| Lavandula × intermedia (Lavandin) | Hybrid | Linalool, Linalyl acetate, Camphor, 1,8-Cineole | achs.edu |
| Lavandula angustifolia | France (South of Massif Central) | Linalyl acetate, Lavandulyl acetate | nih.gov |
Synthetic Methodologies and Chemoenzymatic Approaches to 2 Isopropyl 5 Methylhex 4 Enyl Acetate
De Novo Chemical Synthesis Strategies
De novo synthesis offers a route to terpene esters from simple, readily available starting materials, providing an alternative to extraction from natural sources or microbial fermentation. However, the synthesis of structurally complex and stereochemically defined molecules like 2-isopropyl-5-methylhex-4-enyl acetate (B1210297) presents considerable challenges.
Stereoselective and Regioselective Routes
The chemical synthesis of irregular monoterpenes, a class to which 2-isopropyl-5-methylhex-4-enyl acetate belongs, requires precise control over both stereochemistry and regiochemistry. General strategies for the synthesis of terpene alcohols, the immediate precursors to their corresponding acetates, often involve:
C-C Bond Formation: Building the carbon skeleton is the primary challenge. This can be achieved through various methods, including aldol (B89426) condensations, Wittig reactions, or Grignard reactions to assemble the required fragments. For irregular monoterpenes, the non-head-to-tail linkage of isoprene (B109036) units necessitates unique synthetic design.
Control of Stereocenters: The presence of chiral centers requires the use of asymmetric synthesis techniques. This can involve chiral auxiliaries, chiral catalysts, or the use of a chiral pool of starting materials. For instance, the synthesis of specific enantiomers of terpene alcohols is crucial for their final application, as different enantiomers can have distinct biological activities and sensory properties.
Regioselective Functionalization: The introduction of the hydroxyl group at the correct position on the carbon skeleton is critical. This often involves the use of regioselective hydroboration-oxidation or other methods to install the alcohol functionality on a pre-formed olefin.
While specific routes for this compound are not detailed in available literature, the synthesis of other complex terpenes often relies on multi-step sequences that carefully build the molecule's architecture.
Optimization of Reaction Conditions and Yields
The final step in producing a terpene acetate is typically the esterification of the corresponding terpene alcohol. A common method is the acetylation of the alcohol with acetic anhydride. google.comgoogle.com The optimization of this reaction is crucial for achieving high yields and purity, which is especially important in industrial applications.
Key parameters for optimization include:
Catalyst: The choice of catalyst can significantly impact reaction rate and selectivity.
Temperature: Reaction temperature affects the rate of reaction but can also lead to side reactions like dehydration or isomerization, particularly with sensitive unsaturated terpene alcohols. google.com
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.
Stoichiometry: The molar ratio of the alcohol to the acetylating agent is a critical factor.
The synthesis of the related lavandulyl acetate has been reported to suffer from low yields, indicating that the chemical synthesis of such irregular terpene acetates can be challenging and requires careful optimization.
Catalytic Systems in this compound Synthesis
The acetylation of terpene alcohols is almost always a catalyzed reaction. google.comgoogle.com A variety of catalytic systems have been employed for the synthesis of terpene esters, which can be broadly categorized as:
Acid Catalysts: Protic acids like p-toluenesulfonic acid and Lewis acids such as bismuth(III) triflate or copper(II) tetrafluoroborate (B81430) can be effective. google.comgoogle.com However, strong acids can promote undesirable side reactions in sensitive substrates.
Base Catalysts: Amines like pyridine (B92270) or triethylamine (B128534) are commonly used, often in stoichiometric amounts, to accelerate the reaction and neutralize the acetic acid byproduct. google.comgoogle.com Catalytic amounts of more nucleophilic amines like 4-(dimethylamino)pyridine (DMAP) can further increase the reaction rate. google.com
Heterogeneous Catalysts: Solid-supported catalysts, such as polymer-bound amines, offer the advantage of easy separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. google.comgoogle.com
A patented process for making terpene esters utilizes a high-boiling amine as a catalyst, which allows for the continuous distillation of the acetic acid byproduct and subsequent distillation of the terpene ester product, resulting in a purified product free of nitrogen-containing impurities. google.com
Semi-Synthetic Approaches from Natural Precursors
Semi-synthesis, which starts from a readily available natural product that is structurally related to the target molecule, can be an efficient strategy. For the synthesis of this compound, a potential precursor could be a naturally occurring irregular monoterpene alcohol. However, specific semi-synthetic routes for this compound are not documented in the scientific literature.
In a broader context, the semi-synthesis of complex terpenes from abundant natural precursors like (+)-cedrol or (-)-linalool (B1674924) has been demonstrated as a powerful strategy. These approaches often involve strategic C-H oxidation, ring rearrangements, and other transformations to access complex target molecules.
Enzymatic and Biocatalytic Synthesis of this compound
Biocatalysis and whole-cell biosynthesis are emerging as powerful and sustainable alternatives to traditional chemical synthesis for the production of fine chemicals, including terpene esters. These methods offer high selectivity and operate under mild conditions.
Enzyme Discovery and Engineering for Acetate Ester Formation
The direct enzymatic synthesis of terpene acetates is typically achieved through the esterification of a terpene alcohol. The enzymes responsible are often lipases or alcohol acyltransferases (AATs).
A notable example in the field of irregular monoterpene synthesis is the de novo microbial production of lavandulol (B192245) and its corresponding acetate. Recent research has demonstrated the successful biosynthesis of these compounds in engineered Escherichia coli. google.comgoogle.com This was achieved through a modular pathway engineering approach. A key step in this process was the identification of an efficient pyrophosphatase, RdgB, from E. coli to convert lavandulyl diphosphate (B83284) to lavandulol. google.comgoogle.com Subsequently, a lavender-derived alcohol acyltransferase, LiAAT4, was introduced to catalyze the final esterification step to produce lavandulyl acetate. google.comgoogle.com The production titer for lavandulyl acetate reached 42.4 mg/L in a three-plasmid engineered E. coli strain. google.com
Another well-established enzymatic method for the synthesis of terpene acetates is the use of lipases. The asymmetric esterification of racemic lavandulol has been achieved using lipase (B570770) B from Candida antarctica with acetic acid as the acyl donor. nih.gov This reaction proceeded with an 80% yield and allowed for the kinetic resolution of the racemic alcohol, producing optically enriched (R)-lavandulyl acetate and the remaining (S)-lavandulol. nih.gov
The following table summarizes the key enzymes and conditions used in the biocatalytic synthesis of lavandulyl acetate, a close structural analog of this compound.
| Enzyme | Organism | Substrate | Acyl Donor | Product | Yield/Titer | Reference |
| LiAAT4 (Alcohol Acyltransferase) | Lavandula x intermedia (expressed in E. coli) | Lavandulol | Acetyl-CoA | Lavandulyl Acetate | 42.4 mg/L | google.com |
| Lipase B | Candida antarctica | Racemic Lavandulol | Acetic Acid | (R)-Lavandulyl Acetate | 51% (48% e.e.) | nih.gov |
The discovery and engineering of novel enzymes with tailored substrate specificities and improved catalytic efficiencies are ongoing areas of research. These advancements hold the key to unlocking the efficient and sustainable production of a wide array of valuable terpene esters, including this compound.
Bioreactor Design and Process Intensification
The industrial-scale synthesis of this compound, a terpenyl acetate, benefits significantly from advancements in bioreactor technology and process intensification. These strategies aim to improve reaction efficiency, increase product yield, reduce waste, and lower operational costs. The enzymatic acetylation of the precursor alcohol, 2-isopropyl-5-methylhex-4-enol, is a key step where these principles are applied.
Continuous flow reactors, such as packed-bed reactors (PBRs) and Taylor vortex flow reactors, offer substantial advantages over traditional batch processes. acs.orgiaea.org For instance, a packed-bed flow reactor was effectively used for the synthesis of a methoxyether derivative of isopulegol, a related monoterpenoid, demonstrating high, temperature-dependent conversion rates. iaea.org Such a system, when applied to the synthesis of this compound, would involve immobilizing a suitable lipase, such as Candida antarctica lipase B (CALB), on a solid support within the reactor. The substrates (the alcohol and an acyl donor like vinyl acetate) would then be continuously passed through the reactor, allowing for precise control over reaction time, temperature, and pressure. acs.orgcardiff.ac.uk
Process intensification can also be achieved by using non-conventional reaction media. Supercritical carbon dioxide (SC-CO₂) has been successfully used as a solvent for the lipase-catalyzed synthesis of terpinyl acetate. nih.gov This medium offers high diffusivity, low viscosity, and easy product separation, making it an environmentally benign and efficient alternative to organic solvents. Operating in a continuous mode in SC-CO₂ at 10 MPa and 50°C resulted in a 53.0% esterification extent for terpinyl acetate. nih.gov Another approach involves the use of deep eutectic solvents (DES), which can act as both a solvent and, in some cases, a substrate, enhancing enzyme stability and reaction rates in the biocatalytic acylation of compounds like menthol. mdpi.com
Table 1: Comparison of Intensified Bioreactor Strategies for Terpenyl Acetate Synthesis
| Parameter | Packed-Bed Reactor (PBR) | Supercritical CO₂ (SC-CO₂) Reactor | Taylor Vortex Flow Reactor |
| Principle | Immobilized enzyme in a continuous flow system. iaea.org | Use of SC-CO₂ as a green solvent to enhance mass transfer. nih.gov | Intense mixing via Taylor vortices improves reaction rates. acs.org |
| Key Advantage | High enzyme stability and reusability; simple setup. | Environmentally friendly; easy product separation. nih.gov | Excellent mass and heat transfer; rapid reaction times. acs.orgpsecommunity.org |
| Typical Substrates | Terpenoid alcohols, acyl donors. | α-Terpineol, acetic anhydride. nih.gov | Furfural, alcohols. acs.org |
| Reported Yield/Conversion | Up to 51.8% yield for a related ether derivative. iaea.org | 53.0% conversion for terpinyl acetate. nih.gov | 67% two-step yield for a methoxybutenolide monomer. acs.org |
This table is generated based on data from syntheses of related compounds to illustrate the potential of these technologies for this compound production.
Asymmetric Synthesis through Biotransformation
The biological activity and sensory properties of this compound are intrinsically linked to its stereochemistry. Asymmetric synthesis via biotransformation offers a powerful and green methodology to produce specific enantiomers of the molecule, which is challenging to achieve through traditional chemical synthesis. numberanalytics.com This approach leverages the high stereoselectivity of enzymes to control the formation of chiral centers.
The synthesis can be approached in two key enzymatic steps: the creation of the chiral alcohol precursor, (R)- or (S)-2-isopropyl-5-methylhex-4-enol, and its subsequent stereoselective acetylation.
Synthesis of the Chiral Alcohol: The asymmetric synthesis of the precursor aldehyde, (R)-2-isopropyl-5-methylhex-5-enal, has been described, highlighting the importance of controlling the stereocenter at the C2 position. researchgate.net Biocatalytic methods, such as the use of ene-reductases, can selectively reduce a carbon-carbon double bond in a precursor like citral (B94496) to produce (S)-citronellal with high enantiomeric purity. nih.gov A similar strategy could be envisioned to produce the desired chiral backbone of 2-isopropyl-5-methylhex-4-enol. Ketoreductase (KRED) enzymes could also be employed for the stereoselective reduction of a corresponding ketone to yield the chiral alcohol. researchgate.net
Enzymatic Kinetic Resolution: A highly effective method for producing the enantiopure acetate is through the enzymatic kinetic resolution of the racemic alcohol (a mixture of R and S enantiomers). This process utilizes a lipase that preferentially acylates one enantiomer over the other. Candida antarctica lipase B (CALB), often used as Novozym 435, is renowned for its ability to selectively catalyze the transesterification of (R)-alcohols. cardiff.ac.ukmdpi.com When racemic 2-isopropyl-5-methylhex-4-enol is reacted with an acyl donor (e.g., vinyl acetate) in the presence of CALB, the enzyme will predominantly convert one enantiomer (e.g., the R-enantiomer) into its acetate form, leaving the other enantiomer (the S-enantiomer) largely unreacted. This allows for the separation of the resulting chiral acetate from the remaining chiral alcohol. This method has been used to produce (R)-2-pentyl acetate with an enantiomeric excess (> 99% e.e.) and a 49% isolated yield. cardiff.ac.uk
The choice of solvent can also play a crucial role in the success of asymmetric biotransformations. Biobased solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be effective and environmentally benign alternatives to traditional solvents in various asymmetric catalytic reactions, including those leading to chiral alcohols and esters. mdpi.comencyclopedia.pub
Table 2: Research Findings in Asymmetric Biotransformation for Chiral Esters
| Enzyme/Method | Substrate | Product | Key Finding | Reference |
| Lipase (CALB) | Racemic 2-pentanol | (R)-2-pentyl acetate | Stereoselective transesterification achieved > 99% e.e. and 49% yield in a continuous flow system. | cardiff.ac.uk |
| Ene Reductase (YqjM) | Citral | (S)-citronellal | Selective reduction of C=C bond to form a chiral aldehyde precursor. | nih.gov |
| Ketoreductase (evolved) | Racemic 2-methylvaleraldehyde | (R)-2-Methylpentanol | Kinetic resolution via selective reduction of one aldehyde enantiomer. | researchgate.net |
| Lipase (Novozym 435) | L-Menthol and Methyl Laurate | Menthyl Laurate | Efficient transesterification in a deep eutectic solvent (DES) with 96% conversion. | mdpi.com |
This table presents findings from related enzymatic transformations that demonstrate the principles applicable to the asymmetric synthesis of this compound.
Biological Activities and Ecological Roles of 2 Isopropyl 5 Methylhex 4 Enyl Acetate in Non Human Systems
Pheromonal Functions and Chemocommunication
Pheromones are chemical signals that mediate communication between individuals of the same species, influencing a range of behaviors critical for survival and reproduction. While direct pheromonal activity of 2-isopropyl-5-methylhex-4-enyl acetate (B1210297) has not been extensively documented, its isomer, lavandulyl acetate, is a well-known insect pheromone.
Lavandulyl acetate has been identified as a crucial component of the aggregation pheromone of the western flower thrips (Frankliniella occidentalis). In this species, males produce (R)-lavandulyl acetate, which, in conjunction with another compound, neryl (S)-2-methylbutanoate, attracts both males and females to a common location, facilitating mating and resource exploitation. nih.gov Field studies have demonstrated that traps baited with a blend of these two compounds significantly increase the capture of adult thrips. nih.gov
Furthermore, lavandulyl acetate is a minor component of the sex pheromone of the mealybug Dysmicoccus grassii. biorxiv.org In this context, it contributes to the complex chemical cocktail that attracts males for mating. The precise ratio of different components in a pheromone blend is often critical for eliciting a specific behavioral response, and the presence of minor components like lavandulyl acetate can be essential for the blend's full activity.
A structurally similar compound, (E)-2-Isopropyl-5-methyl-2,4-hexadienyl acetate, has also been identified as a semiochemical for mealybugs in the family Pseudococcidae, further highlighting the role of this chemical scaffold in insect communication.
Intraspecific communication via pheromones, such as the aggregation of western flower thrips mediated by lavandulyl acetate, relies on highly specific chemical signals. The chirality (the "handedness" of a molecule) and the isomeric form of the pheromone components are often crucial for biological activity. This specificity ensures that the signal is directed at the intended species, preventing confusion and wasted reproductive effort. For instance, the (R)-enantiomer of lavandulyl acetate is the active form in western flower thrips. nih.gov
Interspecific communication, where one species intercepts the chemical signals of another, can also occur. For example, predators and parasitoids can eavesdrop on the pheromones of their prey or hosts to locate them. While there are no specific documented instances of this for 2-isopropyl-5-methylhex-4-enyl acetate, the general principle is a fundamental aspect of chemical ecology.
The detection of pheromones by insects is accomplished through specialized olfactory receptor neurons housed in sensory hairs on their antennae. Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to a specific chemical compound. EAG studies have been instrumental in identifying the active components of pheromone blends. For example, EAG has been used to demonstrate the antennal responses of the bagrada bug, Bagrada hilaris, to its pheromone, (E)-2-octenyl acetate. nih.gov While specific EAG data for this compound is not available, this technique would be a primary method for investigating its potential as an insect pheromone.
At the molecular level, olfactory receptors (ORs) are proteins that bind to specific odorant molecules, initiating a signal cascade that leads to a behavioral response. Studies on human olfactory receptors have shown that they can respond to a variety of odorants, including terpenoids like geranyl acetate. researchgate.net Research into the specific insect olfactory receptors that bind to lavandulyl acetate and its isomers would provide a deeper understanding of the molecular basis of their pheromonal activity.
Table 1: Pheromonal Activity of Lavandulyl Acetate and a Related Compound
| Compound | Insect Species | Type of Pheromone | Behavioral Response |
|---|---|---|---|
| (R)-Lavandulyl acetate | Frankliniella occidentalis (Western flower thrips) | Aggregation Pheromone | Attraction of males and females |
| Lavandulyl acetate | Dysmicoccus grassii (Mealybug) | Sex Pheromone (minor component) | Male attraction |
| (E)-2-Isopropyl-5-methyl-2,4-hexadienyl acetate | Pseudococcidae (Mealybugs) | Semiochemical | Interspecific signaling |
Allelochemical Interactions
Allelochemicals are secondary metabolites produced by an organism that influence the growth, survival, and reproduction of other organisms. Terpenoids, the class of compounds to which this compound belongs, are well-known for their allelopathic potential. researchgate.netresearchgate.net
Allelopathy is a form of chemical warfare between plants, where one plant releases chemicals that inhibit the growth of its neighbors, reducing competition for resources. Volatile terpenoids can be released from the leaves and roots of plants and can have significant impacts on seed germination and seedling growth of other species. researchgate.net
While there is no direct evidence of allelopathic activity for this compound, a study on an allelopathic rice variety (Oryza sativa PI312777) identified a structurally similar compound, 3-isopropyl-5-acetoxycyclohexene-2-one-1, as one of its key allelochemicals. This compound, along with others released from the rice roots, was shown to inhibit the growth of common weeds like barnyard grass (Echinochloa crusgalli) and smallflower umbrella sedge (Cyperus difformis). This finding suggests that compounds with a similar chemical structure to this compound can possess potent allelopathic properties.
The chemical communication between plants and microbes is a complex and vital aspect of ecosystem health. Volatile organic compounds, including terpenoids, play a significant role in mediating these interactions. nih.govresearchgate.net Plants can release volatile signals to attract beneficial microbes to their roots or to repel pathogens. nih.govresearchgate.net
Lavender essential oil, which contains lavandulyl acetate as a component, has demonstrated antibacterial and antifungal properties. mdpi.com A study on the antibiofilm potential of Lavandula angustifolia preparations, which contain lavandulyl acetate, showed activity against the foodborne pathogen Campylobacter jejuni. nih.gov This suggests that this compound, as a related terpenoid, could potentially contribute to the defense of plants against microbial pathogens. The antimicrobial activity of terpenoids is often attributed to their ability to disrupt microbial cell membranes. nih.gov
Table 2: Allelochemical and Antimicrobial Activity of Structurally Similar Compounds
| Compound/Substance | Interacting Organism(s) | Type of Interaction | Observed Effect |
|---|---|---|---|
| 3-Isopropyl-5-acetoxycyclohexene-2-one-1 | Echinochloa crusgalli, Cyperus difformis | Plant-Plant Allelopathy | Inhibition of weed growth |
| Lavandula angustifolia preparations (containing lavandulyl acetate) | Campylobacter jejuni | Plant-Microbe Interaction | Antibiofilm activity |
Table of Chemical Compounds Mentioned
| Chemical Name |
| This compound |
| (R)-Lavandulyl acetate |
| Lavandulyl acetate |
| Neryl (S)-2-methylbutanoate |
| (E)-2-Isopropyl-5-methyl-2,4-hexadienyl acetate |
| (E)-2-octenyl acetate |
| Geranyl acetate |
| 3-Isopropyl-5-acetoxycyclohexene-2-one-1 |
| Momilactone B |
| 5,7,4'-trihydroxy-3',5'-dimethoxyflavone |
Herbivore Deterrence and Attraction
There is currently no specific scientific data available that details the role of this compound in either deterring or attracting herbivores. Research into the chemical ecology of plant-herbivore interactions has identified a vast array of volatile organic compounds that mediate these relationships, acting as attractants for specialist herbivores or as deterrents to generalists. However, specific studies implicating this compound in these processes have not been found.
Table 1: Research Findings on Herbivore Interactions with this compound
| Interaction Type | Target Herbivore Species | Observed Effect | Research Citation |
| Attraction | Not Documented | Not Documented | N/A |
| Deterrence | Not Documented | Not Documented | N/A |
Role in Microbial Metabolism and Interactions
The role of this compound in microbial metabolism and interactions is another area where specific research findings are not currently available. The biotransformation of terpenoids and other secondary metabolites by microorganisms is a well-established field of study, often revealing pathways for the degradation or modification of these compounds. Such interactions can have significant implications for the nutrient cycling and chemical communication within microbial communities. However, studies specifically investigating the metabolism or signaling functions of this compound in bacteria, fungi, or other microorganisms have not been identified in the available scientific literature.
Other Documented Biological Functions in Eukaryotic and Prokaryotic Systems (Excluding Human Clinical Data)
Beyond the potential, yet undocumented, roles in herbivore interactions and microbial metabolism, there is a lack of specific research on other biological functions of this compound in non-human eukaryotic and prokaryotic systems. While its structural relative, lavandulyl acetate, is a known component of some plant essential oils and has been studied for its biological activities, this information cannot be directly extrapolated to this compound. The specific biological activities of a chemical compound are highly dependent on its precise molecular structure.
Table 2: Other Documented Biological Functions of this compound
| Biological System | Observed Function | Research Citation |
| Eukaryotic (Non-human) | Not Documented | N/A |
| Prokaryotic | Not Documented | N/A |
Structure Activity Relationship Sar Studies of 2 Isopropyl 5 Methylhex 4 Enyl Acetate
Correlations Between Molecular Structure and Biological Activity (e.g., Chemoreception)
The biological activity of a molecule like 2-isopropyl-5-methylhex-4-enyl acetate (B1210297), an unsaturated acyclic monoterpenoid acetate, is intrinsically linked to its molecular structure. In the context of chemoreception, particularly as a semiochemical (e.g., a pheromone or kairomone), specific structural features are recognized by biological receptors, triggering a response.
The key structural components of 2-isopropyl-5-methylhex-4-enyl acetate that would be central to any SAR study are:
The Acetate Group (-OAc): This ester functional group is a common feature in many insect pheromones. nih.govnih.gov The polarity, size, and hydrogen-bonding capability of the acetate moiety are critical for binding to receptor proteins, often within the antennae of insects. nih.gov Modification or replacement of this group would be a primary step in an SAR investigation.
The Alkene Double Bond (C=C): The location (at the 4-position) and stereochemistry (E/Z isomerism) of the double bond are critical for defining the molecule's three-dimensional geometry. Many insect pheromone receptors are highly specific to the geometry of the double bonds in their ligands.
An SAR study would systematically modify these features to understand their contribution to biological activity. For instance, a series of analogs could be synthesized and tested, as illustrated in the hypothetical data table below.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs in a Chemoreception Assay
| Compound Name | Modification from Parent Compound | Hypothetical Biological Activity (Relative Units) |
| This compound | Parent Compound | 100 |
| 2-Isopropyl-5-methylhex-4-enyl propionate | Acetate replaced with Propionate | 45 |
| 2-Isopropyl-5-methylhexan-1-ol | Acetate replaced with Alcohol | 15 |
| 2-tert-Butyl-5-methylhex-4-enyl acetate | Isopropyl replaced with tert-Butyl | 25 |
| 2-Isopropyl-5-methylhexyl acetate | Double bond saturated | 5 |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR analysis. It is not based on experimental results for this specific compound.
Impact of Stereochemistry on Biological Efficacy
The molecule this compound possesses a stereocenter at the second carbon (C2), the carbon atom to which the isopropyl group and the acetate-bearing side chain are attached. This means it can exist as two different enantiomers: (R)-2-isopropyl-5-methylhex-4-enyl acetate and (S)-2-isopropyl-5-methylhex-4-enyl acetate.
Biological systems, particularly receptors and enzymes, are chiral environments. Consequently, different stereoisomers of a molecule often exhibit significantly different biological activities. One enantiomer may bind to a receptor with high affinity, while the other may have a much lower affinity or no affinity at all. In some cases, one enantiomer might be an agonist while the other is an antagonist.
For many insect pheromones, the precise stereochemistry is crucial for eliciting a behavioral response. A racemic mixture (a 1:1 mixture of both enantiomers) may be less active than the pure, biologically relevant enantiomer. Therefore, a key aspect of studying the biological efficacy of this compound would involve the asymmetric synthesis of each enantiomer and their individual testing.
Table 2: Hypothetical Biological Efficacy of Stereoisomers of this compound
| Stereoisomer | Hypothetical Receptor Binding Affinity (Kᵢ, nM) |
| (2R, 4E)-isomer | 10 |
| (2S, 4E)-isomer | 500 |
| (2R, 4Z)-isomer | 850 |
| (2S, 4Z)-isomer | 1200 |
| Racemic mixture | Not applicable (mixture of affinities) |
Note: This data is hypothetical and for illustrative purposes only.
Computational Chemistry and Molecular Modeling in SAR Analysis
Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the SAR of a compound like this compound before engaging in extensive synthesis. These methods allow researchers to visualize the molecule in three dimensions and calculate various properties that influence its biological activity.
Key computational approaches would include:
Conformational Analysis: Identifying the most stable three-dimensional shapes (conformations) of the molecule. Due to the flexibility of the single bonds in its carbon chain, the molecule can adopt numerous shapes. Understanding the low-energy conformations is the first step in predicting how it might fit into a receptor.
Quantum Mechanics (QM) Calculations: These calculations can determine electronic properties such as the distribution of charge across the molecule (electrostatic potential) and the energies of its frontier molecular orbitals (HOMO and LUMO). These properties are critical for understanding reactivity and non-covalent interactions with a receptor.
Molecular Docking: If the three-dimensional structure of a target receptor is known or can be modeled, molecular docking simulations can predict the preferred binding orientation of this compound within the receptor's active site. This can provide a structural basis for its activity and guide the design of new, potentially more active, analogs.
These computational studies can rationalize existing SAR data and make predictions that can be tested experimentally, thereby accelerating the process of drug or semiochemical discovery.
Pharmacophore Elucidation for Target Receptor Binding
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific target receptor and trigger a biological response. Elucidating the pharmacophore for a ligand like this compound is a crucial step in understanding its SAR and in designing new molecules with similar or improved activity.
Based on the structure of this compound, a hypothetical pharmacophore model for its binding to a chemoreceptor might include the following features:
A Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the acetate group.
A Hydrophobic Feature: A defined volume in space that accommodates the bulky isopropyl group.
A Second Hydrophobic Feature: To interact with the rest of the aliphatic chain, including the 5-methyl group.
Defined Spatial Geometry: The relative positions and distances between these features would be strictly defined, dictated by the stereochemistry at C2 and the geometry of the C4-C5 double bond.
To develop a robust pharmacophore model, a set of active and inactive molecules would be analyzed. The model would then consist of the common features shared by the active molecules that are absent in the inactive ones. This model can then be used as a 3D query to screen large databases of chemical compounds to identify new potential ligands for the target receptor.
Analytical Methodologies for Detection and Quantification of 2 Isopropyl 5 Methylhex 4 Enyl Acetate
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, is the primary method for separating 2-Isopropyl-5-methylhex-4-enyl acetate (B1210297) from other components within a sample. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.
Gas Chromatography (GC) and Liquid Chromatography (LC) Applications
Gas chromatography is particularly well-suited for the analysis of volatile compounds like 2-Isopropyl-5-methylhex-4-enyl acetate. In GC, the compound is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The selection of the column is critical; non-polar columns are often used for terpene analysis. For instance, a DB-5 or similar 5% phenyl-methylpolysiloxane column is a common choice for separating terpenes and their derivatives. nist.gov The analysis of a structurally related compound, 2-isopropyl-5-methylhex-2-enal, utilizes a DB-5 capillary column, indicating a similar setup would be appropriate for the target acetate. nist.gov
High-Performance Liquid Chromatography (HPLC) offers a complementary approach, especially for less volatile or thermally sensitive analytes. A reverse-phase (RP) HPLC method has been described for the separation of the closely related compound, 2-isopropenyl-5-methylhex-4-enyl acetate. sielc.com This method employs a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, the latter being compatible with mass spectrometry detectors. sielc.com Such a method would likely be effective for this compound with minor modifications to optimize separation.
Advanced Detector Integration (e.g., GC-MS, GC-FID, LC-MS)
The coupling of chromatographic systems with advanced detectors is essential for both identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying unknown compounds in a mixture. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. The NIST WebBook contains mass spectral data for the related aldehyde, 2-isopropyl-5-methylhex-2-enal, which can provide clues to the expected fragmentation pattern of the target acetate, such as the loss of the acetate group. nist.gov GC-MS is widely used for the characterization of terpenoids in essential oils. nih.govmdpi.com
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and highly sensitive method for the quantification of organic compounds. researchgate.net After separation on the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms present. This makes GC-FID an excellent choice for accurate quantification once the compound has been identified, often by GC-MS. researchgate.netunito.it
Liquid Chromatography-Mass Spectrometry (LC-MS) is the detector of choice when using HPLC. For compounds like this compound, an electrospray ionization (ESI) source would typically be used to generate ions for mass analysis. To make the mobile phase compatible with MS, modifiers like phosphoric acid are replaced with volatile alternatives such as formic acid. sielc.com
Spectroscopic Approaches for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
While chromatography separates the compound, spectroscopy is used to elucidate its precise chemical structure.
Mass Spectrometry (MS): As mentioned, MS coupled with GC provides both identification and structural information based on the molecule's mass-to-charge ratio and fragmentation pattern. The molecular weight of this compound is 198.30 g/mol . nih.gov Its mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the acetate group (CH₃COOH, 60 Da) or the acetyl group (CH₃CO, 43 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structure determination. Although specific NMR data for this compound is not readily available in the public domain, one can predict the expected chemical shifts and coupling constants based on its structure, which includes signals for the isopropyl group, methyl groups, olefinic protons, and the protons adjacent to the acetate functionality.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester group, and C-O stretching bands in the 1250-1000 cm⁻¹ region.
Sample Preparation and Extraction Protocols from Complex Matrices
Extracting this compound from complex matrices like plant tissues, essential oils, or beverages is a critical first step before analysis. unito.it The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for detection.
Commonly used techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the sample matrix (often aqueous) and an immiscible organic solvent. rsc.org It is a fundamental method for the initial cleanup of liquid samples. rsc.org
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique where the sample is passed through a cartridge containing a solid adsorbent. nih.gov The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent. For a moderately polar compound like an acetate ester, a reverse-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent could be used depending on the sample solvent. nih.gov
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. nih.gov Volatile and semi-volatile compounds like this compound partition onto the fiber, which is then directly inserted into the GC injector for thermal desorption and analysis. This method is widely used for analyzing volatile organic compounds (VOCs) in food and beverages. nih.gov
Distillation Techniques: For extraction from plant material to produce an essential oil, methods like hydrodistillation or steam distillation are standard. unito.it These methods isolate the volatile fraction, which would include this compound if present. unito.it
Table 1: Comparison of Sample Preparation Techniques for Volatile Acetate Esters
| Technique | Principle | Common Application | Advantages | Limitations |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. rsc.org | Extraction from liquid matrices (e.g., beverages). rsc.org | Simple, well-established. | Requires large volumes of organic solvents, can be time-consuming. rsc.org |
| Solid-Phase Extraction (SPE) | Partitioning between a liquid sample and a solid sorbent. nih.gov | Cleanup and concentration from aqueous samples, extracts. nih.gov | High recovery, reduced solvent use, amenable to automation. nih.gov | Cartridge cost, potential for sorbent-analyte irreversible binding. |
| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber. nih.gov | Analysis of volatiles and semi-volatiles in air, water, and food headspace. nih.gov | Solvent-free, simple, integrates sampling and pre-concentration. researchgate.net | Fiber fragility, matrix effects can influence partitioning. |
| Steam Distillation | Separation of volatile components using steam. unito.it | Extraction of essential oils from plant material. unito.it | Efficient for volatile compounds, yields a concentrated oil. | Can cause thermal degradation of sensitive compounds. |
Quantitative Analysis and Method Validation
Accurate quantification requires a validated analytical method. Method validation ensures that the chosen procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
For a compound like this compound, a quantitative method would typically involve the following steps:
Preparation of Calibration Standards: A series of solutions containing known concentrations of a pure analytical standard of the compound are prepared.
Calibration Curve Construction: The standards are analyzed using the chosen method (e.g., GC-FID), and a calibration curve is generated by plotting the instrument response against the concentration. A linear regression analysis is performed, and a high correlation coefficient (R² ≥ 0.999) is desired. researchgate.net
Sample Analysis: The prepared sample extract is analyzed using the same method, and the instrument response for the analyte peak is measured.
Concentration Calculation: The concentration of this compound in the sample is determined by interpolating its response on the calibration curve. An internal standard is often used to correct for variations in sample injection and instrument response.
A study on the quantification of terpenes in essential oils using GC-FID demonstrated high accuracy (91–105%) and low imprecision (< 7.6%), showcasing the suitability of this technique for related compounds. researchgate.net A similar validation process would be necessary to establish a robust quantitative method for this compound.
Table 2: Key Parameters for Quantitative Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as relative standard deviation (RSD). | RSD ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
Environmental Fate and Degradation Pathways of 2 Isopropyl 5 Methylhex 4 Enyl Acetate
Biodegradation in Terrestrial and Aquatic Environments
Biodegradation is a crucial process in the environmental breakdown of organic compounds like 2-Isopropyl-5-methylhex-4-enyl acetate (B1210297). This process is primarily mediated by microorganisms that utilize the compound as a source of carbon and energy. nih.gov
The microbial degradation of 2-Isopropyl-5-methylhex-4-enyl acetate is expected to commence with the hydrolysis of the ester bond. researchgate.net This initial step is a common feature in the breakdown of many terpene acetates. mdpi.com Following hydrolysis, the resulting alcohol, 2-isopropyl-5-methylhex-4-enol (a form of lavandulol), and acetic acid enter different metabolic pathways.
The degradation of the terpenoid backbone likely proceeds through oxidative pathways. dtic.mil For acyclic terpenes, this often involves the oxidation of the primary alcohol group to a carboxylic acid, followed by the formation of a Coenzyme A (CoA) thioester. nih.gov Subsequent degradation can occur via beta-oxidation, a process that systematically shortens the carbon chain. dtic.mil The presence of methyl branches, a characteristic of this compound, may necessitate additional enzymatic steps for complete mineralization. dtic.mil
Microorganisms capable of degrading terpenes are widespread in nature and include various species of bacteria (e.g., Pseudomonas), yeasts (e.g., Rhodotorula, Candida), and molds (e.g., Aspergillus). nih.govcabidigitallibrary.org These organisms are adept at breaking down complex organic molecules and are likely to be involved in the degradation of this compound in soil and water.
The key enzymes initiating the biotransformation of this compound are esterases, particularly lipases and carboxylesterases. These enzymes catalyze the hydrolysis of the ester linkage, a critical first step in detoxification and metabolism. researchgate.netmdpi.com Lipases, such as those from Candida antarctica (CAL-B), have demonstrated high efficiency in both the synthesis and hydrolysis of acetate esters, indicating their probable role in the environmental degradation of this compound. researchgate.netacs.org
Following hydrolysis, a variety of oxidoreductases, such as alcohol dehydrogenases and aldehyde dehydrogenases, would be involved in the oxidation of the resulting alcohol to the corresponding carboxylic acid. dtic.mil The subsequent breakdown of the carbon skeleton is facilitated by a suite of enzymes associated with fatty acid metabolism, including acyl-CoA synthetases, dehydrogenases, and hydratases. nih.gov
| Enzyme Class | Function in Degradation | Example |
| Esterases (Lipases, Carboxylesterases) | Hydrolysis of the acetate ester bond | Candida antarctica Lipase (B570770) B (CAL-B) |
| Alcohol Dehydrogenases | Oxidation of the resulting alcohol (lavandulol) | |
| Aldehyde Dehydrogenases | Oxidation of the intermediate aldehyde | |
| Acyl-CoA Synthetases | Activation of carboxylic acids for further metabolism | |
| Dehydrogenases and Hydratases | Beta-oxidation of the carbon skeleton |
Photodegradation and Photochemical Pathways
In the presence of sunlight, particularly UV radiation, this compound is susceptible to photodegradation. This process is significant in the upper layers of aquatic environments and on the surfaces of terrestrial materials. The presence of carbon-carbon double bonds in the molecule makes it a target for photochemical reactions. researchgate.netresearchgate.net
The photodegradation of unsaturated compounds like linalyl acetate, a structural analog, is known to proceed via photo-oxidation. oecd.orgresearchgate.netresearchgate.net This can lead to the formation of hydroperoxides and epoxides as primary transformation products. researchgate.netresearchgate.net These reactions can be initiated by the interaction of the molecule with atmospheric oxidants, such as hydroxyl radicals, or through direct absorption of UV light. The calculated photo-oxidation half-life for linalyl acetate is very short, suggesting that this compound would also be rapidly degraded in the atmosphere. oecd.org
Abiotic Degradation Processes (e.g., Hydrolysis)
Abiotic hydrolysis is a significant degradation pathway for this compound in aqueous environments. As an ester, it is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. nih.govnih.gov Studies on similar acetate esters, like linalyl acetate, have shown that hydrolysis can be rapid, with half-lives of less than 24 hours across a range of pH values. oecd.org
The rate of hydrolysis is influenced by temperature and pH. Generally, the reaction is faster at higher temperatures and under either acidic or alkaline conditions compared to a neutral pH. nih.gov The primary products of hydrolysis are the parent alcohol (2-isopropyl-5-methylhex-4-enol) and acetic acid. oecd.org Given the high free energy change associated with the hydrolysis of acetate esters, the equilibrium strongly favors the products, suggesting that accumulation of the parent ester in aqueous environments would be unlikely. nih.gov
Environmental Persistence and Transformation Products
Based on the rapid rates of biodegradation and abiotic degradation observed for structurally similar terpene acetates, this compound is not expected to be persistent in the environment. oecd.orgnih.gov Its degradation is likely to occur over a period of hours to days.
The primary transformation products from the degradation of this compound are expected to be:
From Hydrolysis: 2-isopropyl-5-methylhex-4-enol (lavandulol) and acetic acid. oecd.org
From Photodegradation: Hydroperoxides and epoxides of the parent molecule. researchgate.netresearchgate.net
From Biodegradation: Further breakdown products of lavandulol (B192245) and acetic acid, ultimately leading to carbon dioxide and water under aerobic conditions. nih.govdtic.mil
| Degradation Pathway | Primary Transformation Products | Influencing Factors |
| Biodegradation | 2-isopropyl-5-methylhex-4-enol, Acetic Acid, CO2, H2O | Microbial populations, Nutrient availability, Temperature, pH |
| Photodegradation | Hydroperoxides, Epoxides | Sunlight (UV radiation), Presence of photosensitizers |
| Abiotic Hydrolysis | 2-isopropyl-5-methylhex-4-enol, Acetic Acid | pH, Temperature |
Future Research Directions and Advanced Applications of 2 Isopropyl 5 Methylhex 4 Enyl Acetate
Integration with Omics Technologies (e.g., Metabolomics, Transcriptomics)
Presently, there is no specific, published research detailing the integration of 2-isopropyl-5-methylhex-4-enyl acetate (B1210297) with omics technologies. However, this area represents a significant opportunity for future investigation. Metabolomic studies could be designed to identify the metabolic pathways in organisms where this compound may be present, potentially revealing its biological precursors and degradation products. By exposing organisms, such as insects or plants, to this acetate, researchers could track changes in their metabolic profiles to understand its systemic effects.
Similarly, transcriptomics could elucidate the genetic responses to 2-isopropyl-5-methylhex-4-enyl acetate. By analyzing changes in gene expression in relevant tissues or whole organisms upon exposure, scientists could identify the genes and regulatory networks influenced by this compound. This could, for instance, reveal its role in signaling pathways or its mechanism of action as a potential pheromone or allomone.
Development of Novel Bio-Inspired Synthetic Routes
The chemical synthesis of this compound has been achieved; however, the development of novel, bio-inspired synthetic routes remains an open area of research. Future work could focus on emulating the enzymatic processes that may occur in nature to produce this and related terpenoid acetates. This could involve the use of biocatalysts, such as isolated enzymes or whole-cell systems, to achieve more stereospecific and environmentally friendly syntheses compared to traditional chemical methods. Investigating the biosynthetic pathways of structurally similar, naturally occurring compounds could provide a blueprint for such bio-inspired routes.
Exploration of Undiscovered Biological Roles and Ecological Interactions
The specific biological roles and ecological interactions of this compound are not well-documented in existing scientific literature. Its structural similarity to known insect pheromones and plant volatiles suggests it may play a role in chemical communication. Future ecological research could involve field studies and laboratory bioassays to determine if this compound acts as an attractant, repellent, or signaling molecule for insects, microbes, or plants. Investigating its presence in the volatile profiles of various organisms would be a critical first step in uncovering its ecological significance.
Potential for Biotechnological Production and Sustainable Sourcing
Should a significant biological role for this compound be discovered, biotechnological production methods would offer a sustainable alternative to chemical synthesis. This could involve the metabolic engineering of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce the compound from simple sugars. By introducing the necessary biosynthetic genes, potentially sourced from organisms that naturally produce similar terpenoids, it may be possible to develop a fermentation-based manufacturing process. This approach could provide a scalable and sustainable source of the compound for potential applications in agriculture or as a specialty chemical.
Theoretical and Computational Advancements in Understanding its Reactivity and Interactions
The application of theoretical and computational chemistry to this compound is another area with considerable research potential. Molecular modeling techniques, such as Density Functional Theory (DFT), could be employed to understand its electronic structure, reactivity, and spectroscopic properties. Furthermore, molecular docking simulations could be used to predict its binding affinity and interaction with potential biological targets, such as olfactory receptors in insects. These computational approaches can provide valuable insights that guide experimental research and accelerate the discovery of its biological functions.
Conclusion
Synthesis of Key Academic Findings on 2-Isopropyl-5-methylhex-4-enyl Acetate (B1210297)
Scientific literature containing specific research on 2-Isopropyl-5-methylhex-4-enyl acetate is exceptionally scarce. The primary available information is centered on its basic chemical identification. The compound is registered under the CAS number 74912-37-1. nih.gov Its molecular formula is C12H22O2, and it has a molecular weight of 198.30 g/mol . nih.gov The accepted IUPAC name for this compound is (5-methyl-2-propan-2-ylhex-4-enyl) acetate. nih.gov
While direct research is lacking, the identification of a closely related isomer, 2-isopropenyl-5-methylhex-4-enyl acetate, in the essential oil of Salvia species suggests a potential natural origin for this class of compounds. This finding hints that this compound may also occur in the plant kingdom, likely as a minor constituent of essential oils. However, to date, no studies have explicitly confirmed its natural occurrence.
The synthesis of the saturated analog, 2-isopropyl-5-methylhexyl acetate, has been documented in patent literature through the hydrogenation of lavandulyl acetate. This suggests that similar synthetic routes, possibly involving the selective reduction of a precursor, could be employed to produce this compound. Another patent describes a method for producing (E)-2-isopropyl-5-methyl-2,4-hexadienyl acetate, which may offer insights into potential synthetic strategies for the target compound.
In terms of analytical methods, techniques such as High-Performance Liquid Chromatography (HPLC) have been applied to the analysis of the related compound, 2-isopropenyl-5-methylhex-4-enyl acetate. This indicates that HPLC could be a viable method for the separation and quantification of this compound.
It is crucial to note the prevalence of information on a similarly named but structurally different compound, 2-Isopropyl-5-methyl-2-hexenal, in scientific databases. This highlights the importance of careful differentiation based on the CAS number and IUPAC name to avoid misattribution of properties and activities.
Remaining Knowledge Gaps and Challenges in its Study
The study of this compound is characterized by significant knowledge gaps across virtually all areas of chemical and biological research. These gaps present considerable challenges to a comprehensive understanding of the compound.
Chemical and Physical Properties: There is a complete lack of experimentally determined data for the fundamental physicochemical properties of this compound. Key parameters such as boiling point, melting point, density, and solubility have not been reported.
Synthesis and Biosynthesis: While some related synthetic methods exist, a direct and optimized synthesis for this compound has not been published. Furthermore, its biosynthetic pathway in any organism remains entirely unknown.
Chemical Reactivity and Degradation: There is no available information on the chemical reactivity of this compound, including its stability under various conditions, potential degradation pathways, or its reactivity with other chemical species.
Spectroscopic Data: A significant challenge in the study of this compound is the absence of published spectroscopic data. No NMR (¹H, ¹³C), infrared (IR), or mass spectrometry (MS) spectra are available in the public domain. This lack of data makes its unambiguous identification in natural extracts or synthetic mixtures extremely difficult.
Natural Occurrence: While the existence of a related isomer in Salvia suggests a potential natural source, the actual presence and distribution of this compound in nature have not been confirmed.
Biological Activity and Ecological Role: The biological and ecological functions of this compound are entirely unexplored. There is no information regarding its potential bioactivities, such as antimicrobial, insecticidal, or signaling functions. Its role in chemical ecology, for instance as a pheromone or a defensive compound, is also unknown.
Analytical Methods: Although HPLC may be a suitable technique, specific and validated analytical methods for the detection and quantification of this compound have not been developed.
Industrial Applications: There are no known industrial applications or patents specifically associated with this compound.
The primary challenge in advancing the study of this compound is its apparent obscurity in the scientific literature. Without foundational research to build upon, any investigation into its properties or potential applications would require starting from first principles, including its chemical synthesis and purification.
Broader Implications for Natural Products Chemistry and Chemical Ecology
Despite the current lack of knowledge, the study of a compound like this compound holds potential implications for the fields of natural products chemistry and chemical ecology.
The potential natural occurrence of this and related irregular monoterpenoid acetates could contribute to a deeper understanding of the chemodiversity of plant secondary metabolites. The elucidation of its biosynthetic pathway, if it is indeed a natural product, could reveal novel enzymatic mechanisms and expand our knowledge of terpene metabolism.
In the realm of chemical ecology, the structural similarity of this compound to known insect pheromones and plant defense compounds suggests that it could play a role in plant-insect or plant-pathogen interactions. Future research could uncover previously unknown ecological signaling or defense mechanisms.
The synthesis of this compound and the investigation of its biological activities could lead to the discovery of new molecules with potential applications in agriculture, perfumery, or as scaffolds for drug development. The exploration of such understudied compounds is essential for expanding the chemical toolbox available to scientists in various disciplines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
